Fmoc-3-(trifluoromethyl)-L-phenylalanine
Description
BenchChem offers high-quality Fmoc-3-(trifluoromethyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-(trifluoromethyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine
Abstract
This in-depth technical guide details a robust and reproducible methodology for the synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine, a pivotal building block for the development of advanced peptide therapeutics. The incorporation of a trifluoromethyl group into phenylalanine residues is a validated strategy to enhance the metabolic stability, binding affinity, and overall efficacy of peptide-based drugs. This document provides a comprehensive, step-by-step protocol, underpinned by mechanistic insights and practical considerations, designed for researchers, scientists, and professionals in the field of drug development. The described workflow constitutes a self-validating system, ensuring the synthesis of a high-purity final product suitable for solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of Trifluoromethylated Amino Acids in Peptide Drug Design
The introduction of fluorine and fluorinated moieties into bioactive molecules has emerged as a powerful tool in modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of peptides. Its strong electron-withdrawing nature and high lipophilicity can modulate peptide conformation, improve metabolic stability by blocking enzymatic degradation, and enhance binding interactions with biological targets.
Fmoc-3-(trifluoromethyl)-L-phenylalanine is a strategically important derivative that allows for the precise incorporation of this functionalized amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide presents a comprehensive and field-proven four-step synthesis of this valuable compound, commencing from the readily available L-phenylalanine.
Overview of the Synthetic Strategy
The synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine is a sequential process involving four key transformations. Each step is optimized to ensure high yields and maintain the enantiomeric integrity of the final product. The overall workflow can be summarized as follows:
-
Protection of L-Phenylalanine: The amino and carboxyl groups of the starting material, L-phenylalanine, are protected to prevent undesired side reactions during the subsequent trifluoromethylation step.
-
Electrophilic Trifluoromethylation: The core transformation involves the regioselective introduction of the CF3 group onto the phenyl ring of the protected phenylalanine.
-
Deprotection: The protecting groups from the amino and carboxyl functionalities are removed to prepare the molecule for the final protection step.
-
Fmoc Protection: The amine function of 3-(trifluoromethyl)-L-phenylalanine is protected with the Fmoc group, yielding the final product ready for use in SPPS.
The entire synthetic pathway is depicted in the following workflow diagram:
Figure 2: Synthetic workflow for Fmoc-3-(trifluoromethyl)-L-phenylalanine.
Detailed Experimental Protocols
This section provides a step-by-step methodology for each synthetic transformation, including the rationale behind the choice of reagents and reaction conditions.
Step 1: Synthesis of N-Boc-L-phenylalanine
Causality behind Experimental Choices: The protection of the amino group of L-phenylalanine as a tert-butyloxycarbonyl (Boc) carbamate is a standard and robust procedure. Boc anhydride is a stable and easy-to-handle reagent. The reaction is performed under mild basic conditions using sodium carbonate in a dioxane-water mixture to ensure the solubility of both the amino acid and the Boc anhydride, and to facilitate the nucleophilic attack of the deprotonated amino group on the anhydride.
Experimental Protocol:
-
Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution, which will cause the product to precipitate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.
Step 2: Electrophilic Trifluoromethylation
Causality behind Experimental Choices: The introduction of the trifluoromethyl group onto the aromatic ring is achieved via an electrophilic aromatic substitution. Umemoto's reagents are powerful electrophilic trifluoromethylating agents.[1] The reaction is typically carried out in a strong acid like trifluoroacetic acid (TFA), which acts as both the solvent and a catalyst, protonating the protected amino acid and activating the aromatic ring for electrophilic attack.
Experimental Protocol:
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) in trifluoroacetic acid (TFA).
-
Add S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(trifluoromethyl)-L-phenylalanine.
Step 3: Deprotection of N-Boc-3-(trifluoromethyl)-L-phenylalanine
Causality behind Experimental Choices: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This method is highly effective and typically proceeds to completion at room temperature.
Experimental Protocol:
-
Dissolve N-Boc-3-(trifluoromethyl)-L-phenylalanine (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude 3-(trifluoromethyl)-L-phenylalanine is obtained as a TFA salt and is typically used in the next step without further purification.
Step 4: Synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine
Causality behind Experimental Choices: The final step involves the protection of the newly liberated amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-O-succinimide (Fmoc-OSu) is a widely used reagent for this purpose due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct. The reaction is performed under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc-OSu.
Experimental Protocol:
-
Dissolve the crude 3-(trifluoromethyl)-L-phenylalanine TFA salt (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl, which will cause the final product to precipitate.
-
Collect the white solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain high-purity Fmoc-3-(trifluoromethyl)-L-phenylalanine.
Data Presentation and Characterization
The successful synthesis of the final product and key intermediates should be confirmed by a suite of analytical techniques. The expected analytical data is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signal | Expected MS (m/z) |
| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | Signals for Boc, phenyl, and amino acid backbone protons | N/A | [M+H]⁺ = 266.1 |
| N-Boc-3-(trifluoromethyl)-L-phenylalanine | C₁₅H₁₈F₃NO₄ | 349.30 | Signals for Boc, trifluoromethyl-substituted phenyl, and amino acid backbone protons | Singlet around -63 ppm | [M+H]⁺ = 350.1 |
| Fmoc-3-(trifluoromethyl)-L-phenylalanine | C₂₅H₂₀F₃NO₄ | 455.43 | Signals for Fmoc, trifluoromethyl-substituted phenyl, and amino acid backbone protons | Singlet around -63 ppm | [M+H]⁺ = 456.1 |
Concluding Remarks
This technical guide provides a detailed and reliable protocol for the synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently produce this valuable building block for their peptide synthesis endeavors. The strategic incorporation of 3-(trifluoromethyl)-L-phenylalanine into peptide sequences holds significant promise for the development of next-generation peptide therapeutics with enhanced pharmacological properties.
References
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Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]
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AApptec. N-Terminal Deprotection; Boc removal. [Link]
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RSC Publishing. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. [Link]
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A Senior Application Scientist's Guide to the Role of the Trifluoromethyl Group in Peptide Properties
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, and peptides are no exception. Among these, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on the physicochemical and biological properties of peptide-based therapeutics. This guide provides an in-depth technical exploration of the multifaceted roles of the trifluoromethyl group in shaping peptide characteristics. We will delve into the fundamental principles governing its effects on stability, lipophilicity, conformation, and target engagement, supported by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Trifluoromethyl Group as a Privileged Moiety in Peptide Science
The landscape of therapeutic modalities has seen a resurgence of interest in peptides, driven by their high target specificity and potency.[1] However, native peptides often suffer from poor metabolic stability, low bioavailability, and suboptimal pharmacokinetic profiles. Chemical modification is a critical strategy to overcome these limitations, and the trifluoromethyl group has emerged as a powerful tool in the peptide chemist's arsenal.[2]
The CF3 group is more than a simple sterically bulky analogue of a methyl group. Its unique electronic properties, stemming from the high electronegativity of the three fluorine atoms, impart a suite of desirable characteristics to a peptide scaffold.[3][4] These include enhanced metabolic stability, modulated lipophilicity, and the ability to influence peptide conformation and binding interactions.[5][6] This guide will dissect these effects, providing a framework for the rational design of trifluoromethylated peptides with enhanced therapeutic potential.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into an amino acid side chain or peptide backbone initiates a cascade of changes in the molecule's fundamental properties. Understanding these changes is paramount to predicting the downstream effects on biological activity.
Enhanced Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of trifluoromethylation is the remarkable increase in metabolic stability.[7] Peptides are susceptible to rapid degradation by proteases, limiting their in vivo half-life. The CF3 group provides a robust shield against enzymatic cleavage.
Causality: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414.2 kJ/mol for a C-H bond.[5] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[7] By replacing a metabolically labile methyl or methylene group with a CF3 group, a key site of metabolism can be effectively blocked.[7]
Furthermore, the steric bulk of the CF3 group, which is comparable to an isopropyl group, can hinder the approach of proteases to the peptide backbone, providing an additional layer of protection.[3][8] Studies have demonstrated that incorporating α-trifluoromethyl-substituted amino acids can confer absolute stability to peptides against proteolysis by enzymes like α-chymotrypsin.[8][9]
Modulating Lipophilicity for Improved Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic and can significantly increase the overall hydrophobicity of a peptide.[10]
Causality: The fluorine atoms in a CF3 group are not effective hydrogen bond acceptors, and the group itself is a poor hydrogen bond donor. This, combined with its large surface area, leads to a preference for non-polar environments. The Hansch-Fujita π constant for the CF3 group is +0.88, indicating its strong lipophilic character.[3]
This enhanced lipophilicity can improve a peptide's ability to cross biological membranes, a crucial step for oral bioavailability and reaching intracellular targets.[10] For instance, trifluoromethylated proline analogues have been explored to enhance the membrane permeability of therapeutic peptides.[11] However, it is crucial to strike a balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[3]
| Parameter | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Rationale for Change |
| Hansch-Fujita π Constant | +0.56 | +0.88 | Increased non-polar surface area and poor hydrogen bonding capacity of the CF3 group.[3] |
| Effect on logP | Moderate Increase | Significant Increase | The CF3 group imparts greater hydrophobicity compared to a methyl group.[11] |
| Metabolic Stability | Susceptible to Oxidation | Highly Resistant | The high bond energy of the C-F bond prevents enzymatic cleavage.[5][7] |
| Steric Bulk | Smaller | Larger (isopropyl-like) | The three fluorine atoms increase the van der Waals volume.[3] |
| Electronic Effect | Weakly Electron-donating | Strongly Electron-withdrawing | High electronegativity of fluorine atoms.[3][4] |
Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups.
Altering Electronic Properties and pKa
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity and basicity of nearby functional groups within a peptide.[3][4]
Causality: The high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule through an inductive effect. This can lower the pKa of nearby acidic protons, making them more acidic. Conversely, it can decrease the basicity of adjacent amino groups.[4] For example, trifluoroethanol is less basic than ethanol.[4] This modulation of pKa can have profound effects on a peptide's ionization state at physiological pH, which in turn influences its solubility, receptor binding, and overall pharmacokinetic behavior.
Influence on Peptide Conformation and Binding Interactions
The introduction of a trifluoromethyl group can impose significant conformational constraints on a peptide, influencing its secondary structure and its ability to bind to its biological target.
Conformational Preorganization
The steric bulk and unique electronic properties of the CF3 group can favor specific dihedral angles in the peptide backbone, leading to a more pre-organized conformation. This can be advantageous for binding affinity, as less of an entropic penalty is paid upon binding to a receptor. The incorporation of α-trifluoromethylalanine (α-Tfm-Ala) has been shown to influence the secondary structure of tripeptides.[8]
Enhancing Binding Affinity and Selectivity
The CF3 group can participate in various non-covalent interactions within a receptor's binding pocket, contributing to enhanced affinity and selectivity.[5]
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to form favorable hydrophobic interactions with non-polar residues in the binding site.[3]
-
Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with polar residues or charged species in the receptor.
-
Hydrogen Bonding: While the CF3 group is generally considered a poor hydrogen bond acceptor, under certain circumstances, particularly with strong hydrogen bond donors like charged ammonium groups, it can act as a weak hydrogen bond acceptor.[12] More significantly, the electron-withdrawing effect of the CF3 group can enhance the hydrogen bond donating capacity of nearby N-H groups, strengthening interactions with the target.[13]
A case study on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with other moieties altered the ligand's functional behavior from an agonist to an antagonist, highlighting the critical role of the CF3 group in defining the nature of the ligand-receptor interaction.[14][15]
Synthesis and Incorporation of Trifluoromethylated Amino Acids
The benefits of trifluoromethylation can only be realized through effective synthetic strategies for creating trifluoromethylated amino acids and incorporating them into peptides.
Synthesis of Trifluoromethylated Amino Acids
The synthesis of α-trifluoromethylated amino acids has been a significant area of research.[16] Strategies often involve the use of specialized fluorinating reagents and can be challenging due to the electron-withdrawing nature of the CF3 group.[16][17] Recent advances have focused on developing milder and more efficient methods, including photoredox catalysis and flow chemistry approaches.[16][17] These methods have expanded the accessible range of trifluoromethylated amino acid building blocks for peptide synthesis.[16]
Experimental Protocol: Photoredox Microfluidic Synthesis of α-CF3 Amino Acids
This protocol is a conceptual representation based on modern synthetic approaches.[16]
-
System Setup: A continuous flow microreactor system is assembled with pumps for reagent delivery, a mixing unit, and a photoreactor equipped with a visible light source.
-
Reagent Preparation:
-
Solution A: A solution of a suitable imino ester precursor in an appropriate organic solvent.
-
Solution B: A solution of a trifluoromethylating agent (e.g., a trifluoromethyl-containing sulfonium salt) and a photoredox catalyst in the same solvent.
-
-
Reaction Execution:
-
Solutions A and B are pumped into the microreactor at controlled flow rates to ensure precise stoichiometric ratios and reaction times.
-
The mixed stream passes through the photoreactor, where it is irradiated with visible light to initiate the radical trifluoromethylation reaction.
-
-
Work-up and Purification:
-
The reaction mixture exiting the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired trifluoromethylated amino acid derivative.
-
Incorporation into Peptides
Once synthesized, trifluoromethylated amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies.[18] However, the reduced nucleophilicity of the amino group in α-trifluoromethylated amino acids, due to the electron-withdrawing CF3 group, can sometimes necessitate modified coupling conditions to ensure efficient amide bond formation.[18]
A generalized workflow for the synthesis and incorporation of trifluoromethylated amino acids into peptides.
Case Studies and Applications
The application of trifluoromethylation in peptide drug design has led to notable successes. For instance, the incorporation of a trifluoromethyl group into protease inhibitors has resulted in significant improvements in potency.[19] In one study, the addition of a trifluoromethyl group to a peptide inhibitor of Dengue and West Nile virus proteases led to a five-fold and three-fold improvement in activity, respectively.[19]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool for enhancing the properties of therapeutic peptides. Its ability to increase metabolic stability, modulate lipophilicity, and influence conformation and binding affinity makes it a highly valuable moiety in peptide drug design. As synthetic methodologies for creating trifluoromethylated amino acids continue to advance, we can expect to see an even broader application of this "magic" group in the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. The continued exploration of the subtle yet profound effects of trifluoromethylation will undoubtedly unlock new opportunities for addressing challenging therapeutic targets.
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NIH. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC. [Link]
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SlidePlayer. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. SlidePlayer. [Link]
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The Stability Imperative: A Technical Guide to Fmoc-Amino Acid Storage and Handling
Topic: Storage and handling conditions for Fmoc-protected amino acids Content Type: In-depth Technical Guide
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the purity of the final peptide is predetermined by the integrity of the starting materials. While modern Fmoc-protected amino acids are robust compared to their Boc counterparts, they are not inert. They are susceptible to three primary degradation vectors: hydrolytic cleavage , solvent-mediated deprotection , and autocatalytic polymerization .
This guide moves beyond basic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs, establishing a self-validating protocol for researchers to maximize coupling efficiency and minimize deletion sequences.
Part 1: The Chemical Basis of Instability
To handle these reagents effectively, one must understand the mechanisms that compromise them.
Solvent-Mediated Self-Cleavage (The DMF Trap)
A common misconception is that Fmoc-amino acids are stable in solution indefinitely. They are not.
-
Mechanism: High-grade DMF (Dimethylformamide) spontaneously decomposes over time to produce dimethylamine (a secondary amine) and carbon monoxide.
-
Impact: Dimethylamine is sufficiently basic to remove the Fmoc group. Once a small fraction of Fmoc is removed, the free amine can react with the active ester of a neighboring molecule (if pre-activated) or simply exist as a contaminant that leads to double-insertion sequences during synthesis.
-
Data Insight: Research indicates that Fmoc-Gly-OH dissolved in NMP (N-methylpyrrolidone) degrades significantly faster than in DMF, showing ~14% deprotection after 7 days in NMP versus ~5% in DMF [1].
The Acetate Contamination (Chain Termination)
Fmoc-amino acids are often recrystallized from ethyl acetate.
-
The Risk: Residual ethyl acetate trapped in the crystal lattice can hydrolyze to acetic acid.
-
Consequence: Acetic acid is a highly reactive capping agent. Even 0.1% acetic acid contamination can lead to measurable N-terminal acetylation (capping) of the growing peptide chain, resulting in truncated sequences that are difficult to purify [2].
-
The "Smell Test": If your Fmoc-amino acid stock smells like vinegar, it is compromised.
Moisture and Hydrolysis
While the Fmoc group itself is relatively hydrophobic and stable to ambient moisture, the free carboxylic acid moiety is hygroscopic. Water absorption leads to:
-
Clumping: Inaccurate weighing and poor dissolution.
-
Hydrolysis of Activated Species: If you are storing pre-activated solutions (e.g., OPfp esters), moisture is fatal.
Part 2: Storage Protocols (The Vault)
Visualizing the Storage Decision Matrix
The following logic gate ensures optimal stability based on usage frequency.
Figure 1: Decision matrix for storage and retrieval of Fmoc-protected amino acids to prevent condensation-induced hydrolysis.
Standard Operating Procedures (SOP)
| Parameter | Protocol | Technical Rationale |
| Temperature | -20°C (Long Term) +4°C (Active Use) | Low temperature slows hydrolysis and spontaneous decarboxylation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (prevents Met/Cys/Trp oxidation) and moisture. |
| Container | Amber Glass or Opaque Plastic | Protects light-sensitive residues (Trp, Met, Cys) from photo-oxidation. |
| Desiccation | Silica Gel Packets inside secondary containment | Scavenges residual moisture trapped during opening/closing. |
Part 3: Handling and Solubilization[1]
The "Pot Life" of Solutions
Once dissolved, the clock starts ticking.
-
Solvent Choice: DMF is preferred over NMP for stability, though NMP offers better coupling kinetics.
-
Maximum Pot Life:
-
Standard AAs: 48 hours at Room Temp (RT).
-
Sensitive AAs (Cys, His, Met): Use immediately (within 4 hours).
-
-
Re-chilling: Do NOT store dissolved Fmoc-AA solutions in the fridge for weeks. The precipitation/redissolution cycles and condensation risk outweigh the benefits. Prepare fresh.
Dissolution Workflow
-
Calculate Volume: Aim for 0.2M – 0.5M concentration.
-
Add Solvent: Add 75% of the target volume of DMF.
-
Sonicate: Sonicate for 1-2 minutes. Vortexing alone is often insufficient for hydrophobic residues (e.g., Fmoc-Ile-OH, Fmoc-Val-OH).
-
Adjust: Add remaining solvent to reach target volume.
Part 4: The "Problem Children" (Sensitive Residues)
Certain amino acids require deviations from the standard protocol.
Cysteine (Fmoc-Cys(Trt)-OH)[2][3]
-
Risk: Racemization and Oxidation. Cysteine is the most racemization-prone residue, especially during activation.
-
Storage: Strictly -20°C.
-
Handling: Avoid basic conditions in solution before activation. Use minimal base (DIPEA/Collidine) during coupling.
-
Visual Check: If the white powder turns yellow/off-white, significant oxidation to cystine (disulfide) may have occurred.
Methionine (Fmoc-Met-OH) & Tryptophan (Fmoc-Trp(Boc)-OH)
-
Risk: Oxidation (Sulfoxide formation for Met; Indole oxidation for Trp).
-
Mitigation: These must be stored under Argon.
-
Handling: Use degassed solvents for dissolution if the synthesis is critical or long.
Arginine (Fmoc-Arg(Pbf)-OH)[4]
-
Risk: Lactamization.
-
Handling: Generally stable, but very bulky. Dissolution can be slow; ensure complete solubilization to prevent synthesizer line blockages.
Part 5: Quality Control & Troubleshooting
Before committing a 500g batch of resin to a synthesis, validate your building blocks.
The QC Checklist
| Test | Method | Pass Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder. No clumps (moisture) or yellowing (oxidation). |
| Solubility | Dissolve 100mg in 1mL DMF | Clear solution within 2 mins (sonication allowed). Turbidity indicates polymer/salts. |
| Purity | HPLC (C18 column) | >99.0%. Impurities <0.5% (especially free amine). |
| Free Amine | TLC or Ninhydrin | Negative (Colorless). Purple indicates Fmoc cleavage. |
Troubleshooting Flow
-
Issue: Low coupling efficiency at a specific step.
-
Check: Is the Fmoc-AA solution >48 hours old?
-
Action: Prepare fresh solution.
-
-
Issue: "Deletion" sequences found in Mass Spec.
-
Check: Did the Fmoc-AA dissolve completely?
-
Action: Check solubility; consider lower concentration or NMP/DMF blend.
-
-
Issue: Acetylated N-terminus (mass +42 Da).
-
Check: Does the solid Fmoc-AA smell like vinegar?
-
Action: Discard stock; buy "Low Acetate" grade.
-
References
-
Bachem. (2021). Care and Handling of Peptides and Building Blocks. Bachem Technical Guides. Link
-
Sigma-Aldrich (Merck). (n.d.). Novabiochem® Fmoc-Amino Acids: Stringent Specification Parameters. Link
-
BenchChem. (2025).[1][2] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Link
-
Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Link
Sources
Methodological & Application
Strategic Incorporation of Fmoc-3-(trifluoromethyl)-L-phenylalanine in SPPS
Application Note & Protocol Guide
Executive Summary
Fmoc-3-(trifluoromethyl)-L-phenylalanine (Fmoc-3-CF3-Phe-OH) is a non-canonical amino acid (ncAA) increasingly utilized in medicinal chemistry to modulate peptide lipophilicity, proteolytic stability, and receptor binding affinity.[1] The trifluoromethyl group (
While compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the incorporation of Fmoc-3-CF3-Phe-OH requires nuanced handling to mitigate racemization risks induced by the electron-deficient aromatic ring and to address hydrophobic aggregation during chain elongation.[1] This guide provides a self-validating protocol designed to ensure high chiral integrity and coupling efficiency.
Technical Profile & Strategic Considerations
Physicochemical Properties
| Property | Specification | Impact on SPPS |
| Molecular Weight | 455.43 g/mol | Requires precise gravimetric calculation; higher mass than Phe.[1] |
| Side Chain | 3-(Trifluoromethyl)benzyl | Lipophilicity: Increases peptide retention on RP-HPLC.Sterics: Bulky, but less hindering than ortho-substitution.[1] |
| Electronic Effect | Electron-Withdrawing ( | Increases acidity of the |
| Solubility | High in DMF/NMP | Generally non-problematic, but peptide-resin aggregation is common post-coupling.[1] |
| Detection | UV ( | Enables orthogonal monitoring via |
The "Fluorine Effect" on Synthesis
The incorporation of fluorine changes the local electronic environment. The strong inductive effect of the
-
Causality: Reduced electron density at
Increased acidity of Higher susceptibility to base-catalyzed enolization (racemization) during activation.[1] -
Mitigation: Avoid strong tertiary bases (like DBU) or large excesses of DIPEA during the coupling of this specific residue. Use neutral/acidic activation methods (DIC/Oxyma).[1]
Visualizing the Workflow
The following diagram outlines the critical decision pathways for incorporating Fmoc-3-CF3-Phe-OH, distinguishing it from standard residues.
Caption: Decision tree for incorporating Fmoc-3-CF3-Phe-OH, highlighting the switch to DIC/Oxyma activation to minimize racemization risks associated with fluorinated amino acids.
Detailed Experimental Protocol
Materials Preparation
-
Resin: Rink Amide (0.6 mmol/g) or Wang Resin.[1]
-
Solvent: DMF (Peptide Synthesis Grade), amine-free.[1]
-
Activator: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]
-
Coupling Agent: DIC (Diisopropylcarbodiimide).[1]
-
Amino Acid: Fmoc-3-(trifluoromethyl)-L-phenylalanine (3.0 eq relative to resin loading).[1]
Step-by-Step Synthesis Cycle
Step 1: Fmoc Deprotection[1][2]
-
Treat resin with 20% Piperidine in DMF (
) containing 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).[1] -
Cycle:
min, followed by min. -
Wash: DMF (
min). Ensure flow rate is high to remove all piperidine.
Step 2: Activation & Coupling (The "Low-Racemization" Method)
Rationale: Traditional HBTU/DIPEA activation creates a basic environment that endangers the chiral center of electron-deficient amino acids.[1] Carbodiimide chemistry with Oxyma maintains a near-neutral pH.[1]
-
Dissolve: In a clean vial, dissolve 3.0 eq of Fmoc-3-CF3-Phe-OH and 3.0 eq of Oxyma Pure in minimal DMF.
-
Activate: Add 3.0 eq of DIC.
-
Pre-activation: Allow to react for 2–3 minutes . The solution may turn yellow/orange (active ester formation).
-
Transfer: Add the activated solution to the resin.
-
Incubate: Shake/vortex at room temperature for 60–90 minutes .
-
Note: Do not heat this coupling above
unless using microwave protocols specifically optimized for fluorinated residues (e.g., for 5 min), as heat accelerates racemization.
-
Step 3: Monitoring (Self-Validation)[1]
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).[1]
Step 4: Double Coupling (If Required)
If the hydrophobic nature of the
-
Repeat coupling using HATU (2.9 eq) and TMP (2,4,6-Trimethylpyridine, 6.0 eq) in NMP.[1]
-
Why TMP? It is a weaker, more sterically hindered base than DIPEA, reducing proton abstraction from the
-carbon while sufficiently activating HATU.
-
Step 5: Capping (Optional but Recommended)
-
Add Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to terminate unreacted chains.
-
Wash extensively with DMF and DCM.[1]
Cleavage & Isolation
The trifluoromethyl group is chemically robust and stable to standard acidolysis.
-
Cocktail Preparation: Prepare Reagent K analogue:
-
TFA (92.5%)
-
TIS (Triisopropylsilane) (2.5%)
- (2.5%)
-
DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%) - Only if Cys/Met present.[1]
-
Note: If no Cys/Met, use TFA/TIS/
(95:2.5:2.5).
-
-
Reaction: Incubate resin for 2–3 hours at room temperature.
-
Precipitation: Filter filtrate into cold diethyl ether (
). Centrifuge to pellet the peptide. -
Analysis: Dissolve crude peptide in
(1:1). Analyze via HPLC and LC-MS.-
Expected Mass Shift: Observe the mass of Phe (
) vs 3-CF3-Phe ( ); a of per substitution.[1]
-
Analytical Validation: -NMR
One of the most powerful aspects of incorporating this residue is its utility as a sensitive NMR probe.
-
Protocol: Dissolve purified peptide in
or DMSO- . -
Setup: Run non-decoupled
-NMR. -
Expectation: A sharp singlet around
to (referenced to ).[1] -
Utility: Use this signal to monitor protein-peptide interactions.[1] A shift or broadening of this peak indicates binding events or conformational changes.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Hydrophobic aggregation of the growing chain.[1] | Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP).[1] Use microwave coupling ( |
| Racemization (>5% D-isomer) | Base-catalyzed proton abstraction during activation.[1] | Stop using DIPEA/HBTU. Switch strictly to DIC/Oxyma . Reduce coupling time to 45 min. |
| Deletion Sequences | Steric bulk of | Perform Double Coupling . Ensure temperature is at least |
| Retention Time Shift | Increased lipophilicity.[1] | Adjust HPLC gradient. |
References
-
Verma, S., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][][4][5] Chemical Reviews. Link
-
Bachem. (2023).[1] "Fmoc-3-trifluoromethyl-L-phenylalanine Technical Data." Bachem Product Catalog. Link
-
Albericio, F., &yman, J. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development. Link
-
Sigma-Aldrich. (2023).[1] "Solid Phase Peptide Synthesis: User Guide." Merck/MilliporeSigma Protocols. Link
Sources
Probing the Invisible: A Guide to Site-Specific ¹⁹F Labeling for High-Resolution Protein Structure Studies
Introduction: Unveiling Protein Dynamics with a Unique Atomic Spy
In the intricate world of structural biology and drug development, understanding the conformational dynamics of proteins is paramount. While techniques like X-ray crystallography and cryo-electron microscopy provide invaluable static snapshots, they often fall short of capturing the subtle, yet critical, motions that govern protein function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the incorporation of fluorine-19 (¹⁹F), has emerged as a powerful tool to illuminate these dynamic processes.[1][2][3]
The ¹⁹F nucleus possesses a unique set of properties that make it an exceptional probe for biological systems.[2][4] With a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% the sensitivity of ¹H), ¹⁹F provides a strong NMR signal.[1][2][4] Crucially, fluorine is virtually absent in biological systems, eliminating background signals and ensuring that any detected signal originates solely from the introduced label.[4][5][6] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its local environment, spanning a range over 100 times greater than that of protons.[1][4][7] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and alterations in solvent accessibility with remarkable precision, often through simple one-dimensional NMR experiments.[1][4][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-specific incorporation of ¹⁹F-labeled amino acids into proteins for structural studies. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for genetic code expansion, and discuss the interpretation of the resulting NMR data.
Methodologies for Site-Specific ¹⁹F Incorporation: A Comparative Overview
The precise placement of a ¹⁹F probe within a protein is critical for extracting meaningful structural information. Several methods have been developed to achieve this, each with its own set of advantages and limitations.
-
Biosynthetic Incorporation: This straightforward approach involves supplementing the expression medium with a fluorinated amino acid analog.[7] For aromatic amino acids, this can be achieved by using auxotrophic bacterial strains or by inhibiting the endogenous synthesis pathway.[4] While relatively simple, this method leads to the incorporation of the fluorinated analog at every corresponding residue in the protein, which can sometimes perturb the protein's structure and function, and complicate spectral assignment.[7]
-
Chemical Modification: This post-translational approach involves covalently attaching a fluorine-containing moiety to a specific amino acid side chain, most commonly cysteine or lysine.[7][8] This method is advantageous for labeling proteins that are difficult to express recombinantly. However, the introduction of a potentially bulky fluorinated tag can be more perturbing than the substitution of a hydrogen atom with fluorine.
-
Genetic Code Expansion: This powerful technique offers the ultimate precision by enabling the incorporation of a ¹⁹F-labeled unnatural amino acid (UAA) at a single, predetermined site in the protein sequence.[9][10][11] This is achieved by repurposing a nonsense codon (typically the amber stop codon, UAG) to encode the UAA.[9][10][12] The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[13][14] The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto the orthogonal tRNA, which in turn recognizes the nonsense codon during translation.[13][14] This methodology provides a "clean" label with minimal perturbation to the protein structure and simplifies the resulting NMR spectra.[10]
| Method | Principle | Advantages | Limitations |
| Biosynthetic Incorporation | Supplementing growth media with fluorinated amino acid analogs. | Simple and cost-effective for aromatic amino acids. | Non-specific incorporation at all corresponding residues, potential for structural perturbation, complex spectra. |
| Chemical Modification | Post-translational covalent attachment of a fluorinated probe. | Applicable to naturally sourced or previously purified proteins. | Can be more structurally perturbing, limited to reactive side chains (e.g., cysteine). |
| Genetic Code Expansion | Repurposing a nonsense codon to encode a ¹⁹F-UAA using an orthogonal tRNA/aaRS pair. | Site-specific incorporation, minimal structural perturbation, simplified NMR spectra, high fidelity. | Requires molecular biology expertise, optimization of expression and incorporation efficiency. |
Workflow for Site-Specific ¹⁹F Labeling via Genetic Code Expansion
The following diagram illustrates the general workflow for incorporating a ¹⁹F-labeled unnatural amino acid into a protein of interest using the genetic code expansion technique.
Caption: Workflow for site-specific ¹⁹F labeling using genetic code expansion.
Detailed Protocol: Site-Specific Incorporation of 4-(trifluoromethyl)-L-phenylalanine (tfm-Phe)
This protocol describes a validated method for the site-specific incorporation of tfm-Phe into a protein of interest expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.[9][10][15]
Materials
-
Plasmids:
-
Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal tfm-PheRS/tRNA CUA pair (e.g., pEVOL-tfmF).
-
-
Bacterial Strain: E. coli BL21(DE3) or similar expression strain.
-
Media and Reagents:
-
Luria-Bertani (LB) agar and broth.
-
Appropriate antibiotics for plasmid selection.
-
4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Minimal media (e.g., M9).
-
Standard buffers for protein purification (e.g., Tris-HCl, NaCl, imidazole).
-
Experimental Procedure
Day 1: Transformation
-
Co-transform the expression plasmid (containing the gene of interest with the TAG codon) and the pEVOL-tfmF plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotics for both plasmids.
-
Incubate the plate overnight at 37°C.
Day 2: Starter Culture
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB broth containing the selective antibiotics.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
Day 3: Protein Expression and Labeling
-
Inoculate 1 L of minimal media supplemented with the appropriate antibiotics with the overnight starter culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add tfm-Phe to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. The lower temperature often improves protein folding and incorporation efficiency.
Day 4: Protein Purification and Verification
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the ¹⁹F-labeled protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for further purification).
-
Verify the incorporation of tfm-Phe by mass spectrometry. The mass of the labeled protein should be increased by the mass of tfm-Phe minus the mass of the amino acid it replaced.
Self-Validation and Expected Outcomes
-
Transformation: Successful transformation will be indicated by the growth of colonies on the selective antibiotic plate.
-
Protein Expression: A significant increase in cell density will be observed after induction. A band corresponding to the expected molecular weight of the target protein should be visible on an SDS-PAGE gel of the cell lysate.
-
Incorporation Efficiency: Mass spectrometry is the gold standard for confirming successful and specific incorporation of the ¹⁹F-UAA. High-resolution mass spectrometry can be used to quantify the incorporation efficiency. Typical yields of purified, labeled protein can range from 1-10 mg per liter of culture, depending on the protein.
¹⁹F NMR Data Acquisition and Interpretation: From Signal to Structure
The simplicity of the ¹⁹F NMR experiment is one of its key advantages. A simple one-dimensional ¹⁹F NMR spectrum can provide a wealth of information about the local environment of the fluorine probe.
Key Experimental Considerations
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is required.
-
Sample Conditions: The purified ¹⁹F-labeled protein should be in a suitable buffer at a concentration typically ranging from 50 µM to 1 mM.
-
Data Acquisition: A standard 1D ¹⁹F NMR experiment is usually sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
Interpreting the ¹⁹F NMR Spectrum
The chemical shift of the ¹⁹F resonance is the primary source of information. Changes in the chemical shift can indicate:
-
Conformational Changes: Alterations in the protein's three-dimensional structure will change the local electronic environment of the ¹⁹F probe, resulting in a shift in its resonance frequency.[1][3]
-
Ligand Binding: The binding of a small molecule, peptide, or another protein near the ¹⁹F label will perturb its chemical shift, providing information on the binding event and potentially the binding affinity.[6][16]
-
Solvent Accessibility: The proximity of the ¹⁹F label to the solvent can be probed by observing changes in the ¹⁹F signal in the presence of paramagnetic reagents or by measuring solvent-induced isotope shifts.[1]
The following diagram illustrates the overall process from labeling to structural insights.
Caption: From ¹⁹F labeling to structural insights.
Conclusion: A Versatile Tool for Modern Drug Discovery
Site-specific ¹⁹F labeling of proteins, particularly through genetic code expansion, provides a powerful and versatile tool for investigating protein structure, dynamics, and interactions at an unprecedented level of detail. The high sensitivity and background-free nature of ¹⁹F NMR make it particularly well-suited for applications in fragment-based drug discovery, where it can be used to screen for and characterize the binding of small molecule fragments to a protein target.[5][16][17] As the methodologies for unnatural amino acid incorporation continue to advance, the applications of ¹⁹F NMR in structural biology and drug development are poised to expand even further, offering new avenues to unravel the complexities of protein function and to design novel therapeutics.
References
- Development and Application of 19F NMR of Proteins. (n.d.).
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. Retrieved from [Link]
- Fluorine labeling of proteins for NMR studies. (n.d.).
-
Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166. Retrieved from [Link]
-
Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(5), 1160-1166. Retrieved from [Link]
-
Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2629–2635. Retrieved from [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(6), 1242–1250. Retrieved from [Link]
-
Jee, J. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5698. Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Organic & Biomolecular Chemistry, 21(4), 695-715. Retrieved from [Link]
-
Gouverneur, V., & Tredwell, M. (2016). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 12, 2256–2266. Retrieved from [Link]
-
Shi, J., & Li, X. (2013). 19F NMR: a valuable tool for studying biological events. Chemical Society Reviews, 42(22), 8566-8577. Retrieved from [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]
-
Murphy, C. D., & Cobb, S. L. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–310. Retrieved from [Link]
-
Otting, G., & Su, X. C. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Accounts of Chemical Research, 41(8), 957-967. Retrieved from [Link]
-
19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. (2025). European Journal of Medicinal Chemistry, 292, 117682. Retrieved from [Link]
-
(PDF) Use of 19F NMR to Probe Protein Structure and Conformational Changes. (n.d.). Retrieved from [Link]
-
Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Request PDF. (n.d.). Retrieved from [Link]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (2022, February 16). Retrieved from [Link]
-
Genetically encoded site-specific 19F unnatural amino acid incorporation in V. natriegens for in-cell NMR analysis. (2024). Protein Expression and Purification, 219, 106461. Retrieved from [Link]
-
Current applications of 19F NMR to studies of protein structure and dynamics | Request PDF. (n.d.). Retrieved from [Link]
-
Angulo, J., & Gee, C. T. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. Retrieved from [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, January 8). Retrieved from [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2021). Methods in Enzymology, 654, 3-18. Retrieved from [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). Retrieved from [Link]
-
19F NMR as a tool in chemical biology. (2021). Beilstein Journal of Organic Chemistry, 17, 293-310. Retrieved from [Link]
-
Use of 19F NMR to probe protein structure and conformational changes. (1996). Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. Retrieved from [Link]
-
Amiram, M., & Shlomo, S. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences, 20(8), 1953. Retrieved from [Link]
-
Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. (2013). Nucleic Acids Research, 41(11), e125. Retrieved from [Link]
-
Lang, K., & Chin, J. W. (2014). Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins. Journal of the American Chemical Society, 136(14), 5173–5176. Retrieved from [Link]
-
Wang, F., & Schultz, P. G. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. Proceedings of the National Academy of Sciences, 109(37), 14801-14806. Retrieved from [Link]
-
Highly Selective Thiol-Chemistry Illustrated by In-Cell 19 F-NMR. (n.d.). Retrieved from [Link]
-
Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. (2016). Molecular Pharmaceutics, 13(7), 2412-2423. Retrieved from [Link]
-
Expanding the Genetic Code. (n.d.). KLang Lab | Chemical Biology. Retrieved from [Link]
-
Prediction of 19 F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study | Request PDF. (n.d.). Retrieved from [Link]
-
Transforming a Pair of Orthogonal tRNA-aminoacyl-tRNA Synthetase from Archaea to Function in Mammalian Cells. (2010). PLoS ONE, 5(6), e11263. Retrieved from [Link]
-
Expanded genetic code for live-cell fluorescent protein labeling in (neuro)biology. (2023, February 27). Retrieved from [Link]
-
Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. (2022). Angewandte Chemie International Edition, 61(38), e202207185. Retrieved from [Link]
-
Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. (n.d.). Retrieved from [Link]
-
Genetic code expansion with non-canonical amino acids and subsequent... (n.d.). Retrieved from [Link]
-
Genetic code expansion in model organisms. (n.d.). MRC Laboratory of Molecular Biology. Retrieved from [Link]
-
Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. (1988). Xenobiotica, 18(12), 1435-1445. Retrieved from [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 9. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Expanding the Genetic Code – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 15. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Purification of Peptides Containing Fmoc-3-(trifluoromethyl)-L-phenylalanine by RP-HPLC
Executive Summary
The incorporation of 3-(trifluoromethyl)-L-phenylalanine (3-CF₃-Phe) into peptide sequences is a potent strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate protein-protein interactions. However, the trifluoromethyl group introduces significant physicochemical challenges during purification. The electron-withdrawing nature and steric bulk (approximate to an isopropyl group) of the -CF₃ moiety induce strong hydrophobic segregation, often leading to on-column aggregation, broad peak shapes, and poor recovery on standard C18 phases.
This guide details a field-proven protocol for the Reverse-Phase HPLC (RP-HPLC) purification of these fluorinated peptides. It prioritizes solubility management and stationary phase selection to overcome the "Fluorine Effect."
Physicochemical Context: The "Fluorine Effect"
Understanding the molecule is prerequisite to separation.[1] The 3-CF₃-Phe residue alters the peptide's behavior in three critical ways:
-
Super-Hydrophobicity: The -CF₃ group is significantly more hydrophobic than the methyl group of Alanine or the phenyl ring of native Phenylalanine. This results in a drastic increase in retention time (
). -
Aggregation Propensity: Fluorinated domains tend to self-associate in aqueous media (fluorous effect), leading to peptide gelling or precipitation within the HPLC column pores.
-
Selectivity Shifts: Standard alkyl-chain interactions (London dispersion forces) are augmented by unique electrostatic dipoles, often requiring alternative stationary phase chemistries for optimal resolution.
Comparative Hydrophobicity Data
| Amino Acid Residue | Side Chain Volume (ų) | Hydrophobicity Index (Rel. to Gly) | HPLC Retention Shift (vs. Phe) |
| L-Phenylalanine (Phe) | 190 | 100 (Baseline) | -- |
| L-Leucine (Leu) | 168 | 97 | -0.5 to +0.5 min |
| 3-CF₃-L-Phenylalanine | ~240 | >150 (Est.) | +3.0 to +8.0 min |
Pre-Purification Protocol: Solubilization (Critical)
Failure Point: 90% of purification failures with 3-CF₃-Phe peptides occur before injection. Dissolving these peptides in 5% Acetic Acid or pure water/ACN is rarely sufficient and leads to "ghost peaks" or column clogging.
Recommended Solubilization Workflow
Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).
-
Initial Dissolution: Dissolve the crude lyophilized peptide in neat HFIP or TFE at a concentration of 10–20 mg/mL. These fluorinated alcohols disrupt the secondary structure (beta-sheets) that causes aggregation.
-
Dilution: Slowly dilute the solution with 50% Aqueous Acetic Acid or 0.1% TFA in Water .
-
Target Ratio: 1 part Fluorinated Alcohol : 3 parts Buffer.
-
Observation: If cloudiness appears upon dilution, stop. Add acetonitrile dropwise until clear.
-
-
Centrifugation: Spin at 10,000 x g for 5 minutes to remove any insoluble particulate (resin fines) that could nucleate precipitation on the column.
Chromatographic Method Development
Stationary Phase Selection
While C18 is the workhorse, it is not always optimal for fluorinated peptides due to excessive retention and peak tailing.
-
Option A: C4 or C8 (Pore Size 300Å): Recommended for peptides >15 residues containing 3-CF₃-Phe. The shorter alkyl chains reduce hydrophobic interaction energy, allowing the peptide to elute earlier with sharper peak shape.
-
Option B: FluoroPhenyl (PFP) or Phenyl-Hexyl: Recommended for peptides <15 residues. The pi-pi interactions and fluorine-fluorine selectivity mechanisms can separate the target peptide from non-fluorinated impurities (e.g., des-fluoro deletion sequences) that co-elute on C18.
Mobile Phase & Conditions
-
Buffer A: 0.1% TFA in Water (Milli-Q)
-
Buffer B: 0.1% TFA in Acetonitrile (ACN)
-
Temperature: 60°C (Mandatory).
-
Why? Elevated temperature reduces the viscosity of the mobile phase and increases the kinetic energy of the peptide, disrupting hydrophobic aggregates and significantly sharpening peaks.
-
Gradient Strategy
Avoid steep gradients. Fluorinated peptides exhibit "on/off" elution behavior.
-
Trapping: Start at 5-10% B to desalt.
-
Ramp: 1% B per minute is standard, but for 3-CF₃-Phe, a shallow gradient (0.5% B/min) around the expected elution point is superior.
Visual Workflows
Diagram 1: Purification Workflow
Caption: Workflow for handling aggregation-prone fluorinated peptides from solubilization to isolation.
Diagram 2: Column Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on peptide length and impurity profile.
Detailed Step-by-Step Protocol
Phase 1: System Preparation[3]
-
Column Conditioning: Flush the column with 95% B (ACN) for 10 column volumes (CV) to remove any retained hydrophobic contaminants from previous runs.
-
Equilibration: Equilibrate with 95% A / 5% B for at least 5 CV. Ensure the baseline at 214nm/220nm is stable.
-
Temperature Control: Set column oven to 60°C . Allow 15 minutes for the column internal temperature to stabilize.
Phase 2: Sample Injection & Gradient
-
Sample Load: For preparative runs, load approx. 1 mg of peptide per 1 mL of column volume (e.g., 20 mg on a 20 mL column).
-
Gradient Profile (Example for a mid-hydrophobicity peptide):
| Time (min) | % Buffer B | Event | Rationale |
| 0.0 | 5 | Injection | Loading in low organic to trap peptide. |
| 5.0 | 5 | Isocratic Hold | Desalting and removal of hydrophilic protecting groups. |
| 5.1 | 20 | Step | Jump to start of separation window. |
| 45.0 | 60 | Linear Ramp | 1% per min gradient. Standard separation slope. |
| 50.0 | 95 | Wash | Elute strongly retained hydrophobic aggregates. |
| 55.0 | 95 | Hold | Column cleaning. |
| 55.1 | 5 | Re-equilibrate | Prepare for next run. |
-
Expert Tip: If the 3-CF₃-Phe peptide elutes very late (>50% B), use Isopropanol (IPA) as a modifier. A mobile phase B of 50% ACN / 50% IPA usually elutes stubborn fluorinated peptides more efficiently than 100% ACN.
Phase 3: Fraction Analysis
-
Collect peaks based on slope and threshold.
-
Immediate Analysis: Analyze fractions immediately. Fluorinated peptides can precipitate in the collection tubes if the organic solvent evaporates or if the temperature drops.
-
Pooling: Pool pure fractions (>95%) and lyophilize immediately. Do not leave in solution overnight.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad / Split Peaks | Aggregation on column. | Increase temperature to 65°C. Add 10-20% TFE to the sample before injection. Switch to C4 column. |
| Ghost Peaks | Peptide precipitating in the injector loop or at the head of the column. | Use HFIP in the sample solvent.[2] Ensure the starting gradient %B is high enough to keep the peptide soluble (e.g., start at 10-15% B). |
| Low Recovery | Irreversible adsorption to C18. | The "Fluorine Effect" is too strong for C18. Switch to a Phenyl-Hexyl column or use a Polymer-based (PLRP-S) column which allows for pH 10-11 (basic pH often reduces hydrophobic retention). |
| Retention Time Shift | Fluorine interactions with silanols. | Ensure TFA concentration is at least 0.1%.[3][4][5] If using MS, use 0.1% Formic Acid but expect broader peaks; compensate with higher temp. |
References
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide." Chemistry – A European Journal. Link
-
Bachem. (2023). "Peptide Purification Process & Methods: An Overview." Bachem Knowledge Center. Link
-
Asua, D., et al. (2023). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Link
-
Chem-Impex. (2023). "Fmoc-3-trifluoromethyl-L-phenylalanine Product Guide." Chem-Impex International. Link
-
Thermo Fisher Scientific. (2023). "Peptide Solubility Guidelines." Thermo Fisher Technical Resources. Link
Sources
Troubleshooting & Optimization
Solubility issues with Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMF
Welcome to the Technical Support Center for Fmoc-3-(trifluoromethyl)-L-phenylalanine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to address solubility issues encountered with this unique amino acid derivative in N,N-Dimethylformamide (DMF) during peptide synthesis and other applications. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying scientific principles to empower your research.
The Challenge: Understanding the Solubility of a Fluorinated Amino Acid
Fmoc-3-(trifluoromethyl)-L-phenylalanine is a valuable building block in peptide synthesis, prized for the unique properties conferred by the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.[1][] However, these same properties, coupled with the bulky Fmoc protecting group, can present significant solubility challenges in common solvents like DMF.[3] Poor solubility can lead to inaccurate concentration measurements, incomplete reactions, and the formation of impurities, ultimately compromising the integrity of your synthesis.[4][5]
This guide provides a systematic approach to diagnosing and resolving these solubility issues, ensuring successful incorporation of this and other fluorinated amino acids into your peptide sequences.
Troubleshooting Guide
This section addresses specific problems you may encounter when attempting to dissolve Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF.
Question 1: My Fmoc-3-(trifluoromethyl)-L-phenylalanine is not dissolving in DMF at room temperature, even with vigorous vortexing. What is the primary cause and what are my next steps?
Answer:
The initial difficulty in dissolving Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF is a common observation. The primary cause often lies in the compound's high propensity for aggregation. The planar fluorenyl rings of the Fmoc group can lead to π-π stacking, while the trifluoromethyl-substituted phenyl ring contributes to strong hydrophobic interactions.[4] These intermolecular forces can favor the solid-state crystal lattice over solvation in DMF.
Here is a stepwise approach to address this:
-
Verify Solvent Quality: DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid.[6] These impurities can affect the solvent's properties and potentially react with the Fmoc group.[6] Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle or a properly stored container.
-
Employ Mechanical Assistance (Sonication): Sonication is a highly effective method for breaking up solid aggregates and promoting dissolution.[7][8] The ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized high energy to disrupt intermolecular interactions.
-
Apply Gentle, Controlled Heating: If sonication alone is insufficient, gentle heating can be employed to increase the kinetic energy of the system and overcome the energy barrier to dissolution.[7]
Question 2: I've managed to dissolve the Fmoc-3-(trifluoromethyl)-L-phenylalanine with sonication and/or heat, but it precipitates out of solution upon cooling or standing. How can I maintain a stable solution?
Answer:
Precipitation after initial dissolution indicates that you have created a supersaturated solution that is not stable at room temperature. The trifluoromethyl group significantly increases the hydrophobicity of the phenylalanine side chain, which can lead to aggregation and precipitation, especially at higher concentrations.[9][10]
To maintain a stable solution, consider the following strategies:
-
Work with Dilute Concentrations: The most straightforward solution is to work at a lower concentration. Determine the minimum concentration required for your reaction and prepare the solution accordingly.
-
Utilize a Co-Solvent: The addition of a small percentage of a stronger or complementary solvent can significantly improve solubility.
-
N-Methyl-2-pyrrolidone (NMP): NMP is often a more powerful solvent for Fmoc-protected amino acids than DMF and can be an effective co-solvent.[6][7]
-
Dichloromethane (DCM): While less polar, DCM can sometimes help to disrupt specific types of aggregation. A small percentage added to DMF can be beneficial.[7]
-
-
Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining the solution at a slightly elevated temperature (e.g., 30-40°C) can keep the compound in solution. However, be cautious as prolonged heating can risk degradation of the Fmoc group.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of Fmoc-3-(trifluoromethyl)-L-phenylalanine.
Q1: What is the recommended starting concentration for dissolving Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF?
While an exact solubility limit can vary based on the specific batch and solvent purity, a starting concentration of 0.1 to 0.2 M is a reasonable starting point for initial dissolution attempts. If you observe insolubility, it is recommended to halve the concentration and repeat the dissolution procedure.
Q2: Is sonication safe for Fmoc-3-(trifluoromethyl)-L-phenylalanine? Can it cause degradation?
Sonication is a generally safe and effective technique for dissolving Fmoc-amino acids.[7][8] However, prolonged or high-power sonication can generate heat, which may lead to the degradation of the Fmoc protecting group.[7] It is crucial to use a sonicator bath and monitor the temperature, ensuring it does not exceed 40°C.[7] Use short bursts of sonication (1-2 minutes) followed by visual inspection.[7]
Q3: What is the maximum temperature I can safely heat a solution of Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF?
The Fmoc protecting group is thermally labile, especially in the presence of any basic impurities. Gentle warming to 30-40°C is generally considered safe for short periods to aid dissolution.[7] Avoid prolonged heating or temperatures above 40°C to minimize the risk of premature deprotection.
Q4: Are there alternative solvents to DMF for dissolving Fmoc-3-(trifluoromethyl)-L-phenylalanine?
Yes, several alternative solvents and solvent systems can be considered:
-
N-Methyl-2-pyrrolidone (NMP): As mentioned, NMP is a stronger solvent for many Fmoc-amino acids.[6]
-
Dimethyl Sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with excellent solvating properties, though it can be more difficult to remove.[5]
-
"Green" Solvent Alternatives: In light of restrictions on DMF, greener alternatives like a mixture of DMSO and ethyl acetate (EtOAc) or N-butylpyrrolidinone (NBP) are being explored and may be suitable.[11]
Q5: Could the issue be with the quality of my Fmoc-3-(trifluoromethyl)-L-phenylalanine?
While less common with materials from reputable suppliers, impurities or variations in the crystalline form of the amino acid derivative could affect its solubility. If you have exhausted all troubleshooting steps, consider analyzing the purity of your material (e.g., by HPLC) or trying a new batch.
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-3-(trifluoromethyl)-L-phenylalanine in DMF
-
Weigh the required amount of Fmoc-3-(trifluoromethyl)-L-phenylalanine into a clean, dry vessel.
-
Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material remains, proceed to Protocol 2 or 3.
Protocol 2: Dissolution using Sonication
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel in a sonicator bath containing water at room temperature.
-
Sonicate in short bursts of 1-2 minutes, followed by visual inspection.[7]
-
Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[7]
-
Continue sonication until the compound is fully dissolved.
Protocol 3: Dissolution using Gentle Heating
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel on a magnetic stirrer with a heating function.
-
Gently warm the solution to 30-40°C while stirring.[7]
-
Maintain this temperature and continue stirring until the compound is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use, and visually inspect for any precipitation.
Data Presentation
Table 1: General Solubility Guidelines for Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | General Solubility for Fmoc-Amino Acids | Notes |
| DMF | Generally good, but can be problematic for bulky or hydrophobic derivatives.[3] | Prone to degradation; use high-purity, anhydrous grade.[6] |
| NMP | Often a stronger solvent than DMF.[6] | May lead to greater decomposition of Fmoc-amino acids over extended periods.[6] |
| DCM | Good for many Fmoc-amino acids, but may not solvate growing peptide chains well.[6] | Often used in combination with DMF. |
| DMSO | Excellent solvating properties.[5] | Can be difficult to remove and may oxidize sensitive residues.[12] |
Note: This table provides a general guide. Actual solubility can vary depending on the specific amino acid derivative, purity, temperature, and presence of additives.
Visualization
Troubleshooting Workflow for Dissolving Fmoc-3-(trifluoromethyl)-L-phenylalanine
Caption: Troubleshooting workflow for dissolving Fmoc-3-(trifluoromethyl)-L-phenylalanine.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
Biotage. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available from: [Link]
-
Nature. Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. Available from: [Link]
-
ResearchGate. Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Available from: [Link]
-
Hielscher Ultrasonics. Peptide Synthesis made Efficient using Sonication. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. Available from: [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. Available from: [Link]
-
Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides. Available from: [Link]
-
ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Available from: [Link]
-
Reddit. Best solvent for FMOC removal : r/Chempros. Available from: [Link]
-
AAPPTec. Technical Support Information Bulletin 1027. Available from: [Link]
-
ResearchGate. Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry | Request PDF. Available from: [Link]
-
JIS College of Engineering. Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Available from: [Link]
-
Freie Universität Berlin. Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
- Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
-
PMC. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Available from: [Link]
-
Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
SpringerLink. Methods for Removing the Fmoc Group. Available from: [Link]
-
AAPPTec. Fmoc-Phe(3-CF3)-OH [205526-27-8]. Available from: [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. …. Available from: [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]
-
PMC. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Available from: [Link]
-
ACS Figshare. Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives - Crystal Growth & Design. Available from: [Link]
-
Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available from: [Link]
-
PMC. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Available from: [Link]
-
CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. Available from: [Link]
-
PMC. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Available from: [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ResearchGate. Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation | Request PDF. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hielscher.com [hielscher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. lifetein.com [lifetein.com]
Optimizing coupling time for sterically hindered amino acids
Topic: Optimizing Coupling Time for Sterically Hindered Amino Acids
Introduction: The Kinetics of "Difficult" Sequences
Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because a standard coupling protocol (e.g., 1 hour, Room Temperature) has failed, resulting in deletion sequences (des-peptides) or low purity.
Steric hindrance in peptide synthesis is not a linear problem; it is an exponential barrier to the nucleophilic attack required for amide bond formation. When coupling residues like Aib (aminoisobutyric acid) , N-methylated amino acids , or bulky beta-branched residues (Val, Ile, Thr ), the effective collision frequency drops drastically.
This guide moves beyond "add more time" to a multi-variable optimization strategy involving Reagent Potency , Thermal Energy , and Solvent Environment .
Module 1: Diagnostic Framework
Before optimizing time, confirm the root cause.
Visual 1: The Optimization Decision Tree
Use this workflow to determine if "Time" is your missing variable or if you need a chemical pivot.
Figure 1: Decision matrix for troubleshooting difficult couplings. Note that steric hindrance often requires a reagent change before time optimization.[1]
Module 2: Reagent Kinetics & Time Optimization
The "Time vs. Potency" Trade-off
Simply extending reaction time with standard reagents (DIC/HOBt) often fails for hindered residues because the activated ester decomposes (hydrolysis/rearrangement) before the slow coupling occurs. You must use reagents that create more reactive esters (OAt or Oxyma) to justify shorter or standard coupling times.
Comparative Coupling Efficiency Table
| Amino Acid Type | Standard Reagent (DIC/Oxyma) | Optimized Reagent (HATU/HOAt or COMU) | Recommended Time (RT) | Recommended Time (Microwave 75°C) |
| Standard (Ala, Leu) | >99% in 30 min | Not Necessary | 30-60 min | 2-4 min |
| Beta-Branched (Val, Ile) | ~80% in 60 min | >99% in 30 min | 2 x 45 min | 1 x 5 min |
| N-Methylated (N-Me-Ala) | <50% in 2 hrs | >95% in 60 min | 2 x 1 hr | 2 x 10 min |
| Alpha-Disubstituted (Aib) | <20% in 24 hrs | >90% in 2 hrs | 2 x 2 hrs | 2 x 10-15 min |
Critical Warning: Do not extend HATU/HBTU couplings beyond 2 hours. Uronium salts can react with the N-terminal amine to form a guanidinium cap , permanently terminating the chain. If you need long times (overnight), use DIC/Oxyma or PyAOP .
Module 3: Experimental Protocols
Protocol A: Microwave-Assisted Coupling for Aib/N-Methyls
Target: Extreme steric hindrance.
-
Reagents:
-
Activator: 0.5 M PyAOP (preferred over HATU for long stability) or COMU in DMF.
-
Base: DIEA (Diisopropylethylamine), 1.0 M in NMP.
-
Amino Acid: 0.2 M Fmoc-AA-OH in DMF.
-
-
Workflow:
-
Step 1: Wash resin with NMP (3x).
-
Step 2: Add Amino Acid (5 eq), Activator (5 eq), and Base (10 eq).
-
Step 3 (Microwave): Ramp to 75°C over 2 minutes. Hold at 75°C for 10 minutes .
-
Step 4: Drain and wash with DMF.
-
Step 5 (Double Couple): Repeat Steps 2-4.
-
-
Validation:
-
Perform a Chloranil Test (not Kaiser). Secondary amines (like N-methyls) do not react with Kaiser reagent. A blue stain indicates incomplete coupling.
-
Protocol B: "Low-Racemization" Coupling for Cys/His
Target: Hindered sequences containing racemization-prone residues.
-
Concept: Heat and strong base (DIEA) promote racemization.[2] We substitute time and temperature with chemical efficiency at low temp.
-
Reagents: DIC and Oxyma Pure (No tertiary base).
-
Workflow:
-
Step 1: Pre-cool DMF solvent to 15°C.
-
Step 2: Dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Step 3: Add DIC (3 eq) and pre-activate for 2 minutes (color change to yellow/orange).
-
Step 4: Add to resin.[3]
-
Step 5: React for 2 hours at Room Temperature (Do not heat).
-
Step 6: Drain and wash.
-
Module 4: Troubleshooting FAQ
Q1: I am coupling Fmoc-Aib-OH to Fmoc-Aib-OH (Aib-Aib junction). Even with HATU/MW, it fails. What now? A: The Aib-Aib junction is one of the hardest in peptide chemistry.
-
The Fix: Switch to Fmoc-Amino Acid Fluorides .
-
Why: Acyl fluorides are smaller and more reactive than OAt esters.
-
Method: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as the coupling reagent.[4] It generates the acid fluoride in situ.[1]
-
Time: 2 x 45 mins at 75°C.
Q2: My LC-MS shows a mass of +99 Da on the target peptide. A: This is likely Guanidinylation .
-
Cause: You used HATU or HBTU and left the reaction too long (>2 hours) or used too much base. The free amine attacked the uronium salt instead of the amino acid.
-
Solution: Switch to a phosphonium reagent (PyAOP or PyBOP ) which cannot form guanidinium byproducts, allowing you to couple overnight if necessary.[1]
Q3: Why do you recommend NMP over DMF for hindered couplings? A: NMP (N-methylpyrrolidone) is a better solvent for breaking up beta-sheet aggregation.
-
Mechanism: Hindered couplings are often slow not just because of the amino acid shape, but because the peptide chain folds back on itself (aggregation), hiding the N-terminus. NMP swells the resin and solvates the chain better than DMF.
Module 5: Mechanistic Visualization
Visual 2: The Racemization vs. Coupling Speed Pathway
Understanding why "just adding heat" is dangerous for Cys/His.
Figure 2: Competition between direct coupling and oxazolone-mediated racemization. Steric hindrance slows direct coupling, increasing the window for racemization.
References
-
Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Collins, J. M., et al. (2014).[2] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed section on Cys/His racemization).
-
Biotage Application Note. Synthesis of Difficult Peptides: The Aib Problem. (General landing page for verified protocols).
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU. Journal of Peptide Science.
Sources
Mass spectrometry analysis of peptides with 3-CF3-Phe
Technical Support Center: Analysis of Peptides Containing 3-CF3-Phe
Ticket ID: #CF3-PHE-MS-GUIDE Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of LC-MS Workflows for Trifluoromethyl-Phenylalanine Peptides
Executive Summary
You are encountering challenges with peptides containing 3-trifluoromethyl-phenylalanine (3-CF3-Phe) . This non-canonical amino acid introduces significant hydrophobicity and unique isotopic properties. This guide moves beyond standard proteomics protocols to address the specific physicochemical alterations caused by the trifluoromethyl group.
Part 1: Core Physicochemical Data
Use these parameters for instrument calibration and software setup.
| Parameter | Standard Phe | 3-CF3-Phe | Delta ( | Notes |
| Residue Formula | Substitution of aromatic proton. | |||
| Monoisotopic Mass | 147.0684 Da | 215.0558 Da | +67.9874 Da | Precise mass shift for database search. |
| Mass Defect | Positive | Negative Shift | -0.0126 | Fluorine lowers the mass defect; useful for noise filtering. |
| Hydrophobicity | Moderate | High | ++ | Elutes significantly later on C18 columns. |
| Isotopic Pattern | Standard | Unique | No M+2 | Fluorine ( |
Part 2: Troubleshooting Modules
Module A: Chromatography & Solubility (Pre-Acquisition)
Issue: The peptide is not appearing in the LC-MS chromatogram, or peak tailing is severe.
Root Cause Analysis:
The
Troubleshooting Protocol:
-
Solubility Check:
-
Do not dissolve initially in 0.1% Formic Acid/Water.
-
Action: Dissolve the neat peptide in Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) first, then dilute with water/acetonitrile. HFIP disrupts fluorine-mediated aggregation.
-
-
Gradient Optimization:
-
Standard gradients (e.g., 5-45% B) often fail.
-
Action: Extend the gradient to 95% Acetonitrile or Isopropanol .
-
Tip: If using a C18 column, consider switching to a C4 or Phenyl-Hexyl column. The Phenyl-Hexyl phase provides alternative
selectivity which can separate the 3-CF3 regioisomer from impurities.
-
-
Carryover:
-
Fluorinated peptides "stick" to injector needles and Teflon tubing.
-
Action: Use a needle wash containing 50% Isopropanol/Acetone.
-
Module B: Ionization & Detection (Acquisition)
Issue: Low signal intensity in ESI+ mode despite good solubility.
Root Cause Analysis:
The
Troubleshooting Protocol:
-
Source Parameters:
-
Action: Increase the Capillary Voltage by +200-300V relative to standard peptides to assist desolvation.
-
Action: Use Nano-ESI if possible; the smaller droplet size reduces the competition for surface charge.
-
-
Mobile Phase Additives:
-
Action: Ensure Formic Acid is at least 0.1%.[1][2] If signal remains low, test 0.05% Trifluoroacetic Acid (TFA) . While TFA usually suppresses ionization, for hydrophobic fluorinated peptides, the ion-pairing effect can improve peak shape and effective concentration in the droplet, sometimes yielding a net signal gain.
-
-
Negative Mode Screening:
-
Due to the electron-withdrawing nature, the amide protons are more acidic.
-
Action: If ESI+ fails, attempt ESI- (Negative Mode) . 3-CF3-Phe peptides often ionize exceptionally well as
ions.
-
Module C: Identification & Fragmentation (Data Analysis)
Issue: Database search fails to identify the peptide, or coverage is incomplete.
Root Cause Analysis: Standard search engines (Mascot, Sequest) treat mass deviations as errors unless explicitly configured. Furthermore, the C-F bond is stronger (approx. 485 kJ/mol) than C-H or C-C bonds. It rarely breaks under standard Collision Induced Dissociation (CID).
Troubleshooting Protocol:
-
Search Engine Configuration:
-
Variable Modification: Create a custom modification: Phe > 3-CF3-Phe (+67.9874 Da).
-
Specific Residue: Apply this only to F (Phenylalanine).
-
-
Fragmentation Interpretation:
-
Expectation: You will not typically see neutral loss of HF (-20 Da) or
(-69 Da) in low-energy CID. The aromatic ring stabilizes the fluorine. -
Observation: Look for the mass shift to be carried by the b-ions and y-ions containing the residue.
-
Example: If 3-CF3-Phe is at position 3,
will be normal; will be +67.9874 Da heavier.
-
-
Mass Defect Filtering:
-
Fluorinated peptides fall below the "mass defect trend line" of standard peptides.
-
Action: Use a Kendrick Mass Defect (KMD) plot if your software supports it (using
base unit) to filter out non-fluorinated background noise.
-
Part 3: Visual Troubleshooting Workflows
Workflow 1: Signal Diagnosis Logic
Caption: Logical decision tree for diagnosing missing or low signals in 3-CF3-Phe peptide analysis.
Workflow 2: Fragmentation & Identification
Caption: Expected fragmentation behavior of 3-CF3-Phe peptides in CID MS/MS.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I distinguish 3-CF3-Phe from 4-CF3-Phe (isomers) using MS/MS?
A: Generally, no . The fragmentation spectra for meta (3-) and para (4-) isomers are nearly identical in standard CID because the
Q2: Why is my peptide mass 20 Da lower than calculated? A: You may be observing a neutral loss of HF (Hydrogen Fluoride, 20 Da) in the source, although this is rare for aromatic trifluoromethyl groups. It is more likely you are observing a synthesis artifact, such as the formation of a cyclic byproduct or incomplete deprotection. Check the raw spectrum: if the -20 Da peak co-elutes exactly with the parent, it is in-source fragmentation. If it separates chromatographically, it is a synthesis impurity.
Q3: I see a "deletion sequence" (-215 Da). Is the coupling failing?
A: Yes. The electron-withdrawing
-
Fix: Use double coupling for the 3-CF3-Phe residue and the subsequent residue. Use a stronger activator like HATU instead of HBTU.
References
-
Gadais, C., et al. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids.[3][4] ChemBioChem. [Link]
-
Ying, J., et al. (2013).[2] Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Rapid Communications in Mass Spectrometry.[2] [Link]
-
ResearchGate Discussion. (2016). Effect of fluorine in mass spectrometry and mass defect analysis. [Link]
-
Biotage. (2023).[5] Troubleshooting Peptide Synthesis Failures (Hydrophobic Sequences). [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into diagnosing and resolving the common causes of low yield in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions & Troubleshooting Guides
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?
A low final yield can originate from problems during peptide chain assembly on the resin, or from issues during the final cleavage and work-up.[1] A systematic diagnostic approach is essential to efficiently identify the root cause.
The first and most critical step is to determine if the peptide was successfully synthesized on the resin before the final cleavage. This is achieved by performing a small-scale test cleavage . This simple diagnostic separates the problem into two distinct categories: on-resin synthesis problems or cleavage/work-up problems.
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Q2: How do I perform a test cleavage to distinguish between synthesis and cleavage issues?
A test cleavage involves cleaving the peptide from a very small amount of resin to check if the desired product was synthesized.
Experimental Protocol: Small-Scale Test Cleavage
-
Sample Collection: After the final synthesis cycle and washing, carefully collect a small sample of the dried peptide-resin (approx. 5-10 mg) and place it in a 1.5 mL microcentrifuge tube.
-
Cleavage Cocktail Addition: Add a standard cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5) to the resin. The choice of scavengers (like triisopropylsilane - TIS) is crucial to prevent side reactions with sensitive residues like Trp, Met, or Cys.
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Isolation: Filter the cleavage mixture away from the resin beads. A small fritted syringe or careful pipetting can be used.
-
Precipitation: Precipitate the peptide by adding the cleavage mixture dropwise into a larger tube containing ~10-fold volume of cold diethyl ether. A white precipitate should form.
-
Analysis: Centrifuge the ether suspension, decant the ether, and dry the peptide pellet. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by Mass Spectrometry (MS) to check for the presence of the target peptide's mass.
Q3: My test cleavage shows the target peptide is present, but the final yield is still low. What's wrong?
If MS analysis of the test cleavage confirms the presence of your target peptide, the on-resin synthesis was likely successful. The low yield is therefore attributable to problems during the final, large-scale cleavage or subsequent work-up steps.[1]
Common Causes & Solutions:
-
Inefficient Final Cleavage:
-
Cause: Insufficient volume of cleavage cocktail for the amount of resin, or insufficient cleavage time, especially for long peptides or those with stubborn protecting groups.[1]
-
Solution: Ensure you are using at least 10 mL of cleavage cocktail per gram of resin. For difficult peptides, extend the cleavage time to 4 hours or more.
-
-
Inappropriate Scavengers:
-
Cause: The absence of correct scavengers can lead to the re-attachment of cleaved protecting groups to nucleophilic side chains (e.g., Trp, Tyr, Met, Cys), destroying the target peptide.
-
Solution: Always tailor your cleavage cocktail to your peptide's sequence. For peptides containing arginine (Arg) and tryptophan (Trp), a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
-
-
Poor Peptide Precipitation:
-
Cause: Some shorter or more hydrophilic peptides do not precipitate well in diethyl ether, leading to significant product loss.
-
Solution: If you suspect poor precipitation, try concentrating the cleavage cocktail under a stream of nitrogen before adding it to cold ether. Alternatively, test other precipitation solvents.
-
Q4: My test cleavage shows little or no target peptide. What on-resin issues could be the cause?
This result points directly to a failure during the iterative synthesis process on the solid support. The two most common culprits are incomplete reactions (deprotection or coupling) and on-resin peptide aggregation . These issues lead to the formation of truncated (shortened) and deletion sequences, drastically reducing the yield of the desired full-length peptide.[2] The impact of even small inefficiencies is cumulative and severe; a drop from 99.5% to 99% efficiency per step for a 70-mer peptide reduces the theoretical yield from 50% to just 24%.[2]
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Q5: How do I diagnose and solve incomplete deprotection or coupling?
Monitoring the presence of free primary amines on the resin at key steps is crucial for diagnosing incomplete reactions.[1][3]
Diagnosis: The Kaiser Test
The Kaiser (or ninhydrin) test is a highly sensitive colorimetric assay used to detect free primary amines.[4] A positive result (blue color) after a coupling step indicates that unreacted amines are present, meaning the coupling was incomplete.[4][5] Conversely, a negative result (yellow/colorless) after deprotection indicates the Fmoc group was not successfully removed.
Experimental Protocol: Kaiser Test Reagents:
-
Solution A: 5% Ninhydrin in Ethanol
-
Solution B: 80% Phenol in Ethanol
-
Solution C: 0.001M KCN in Pyridine
Procedure:
-
Take a small sample of washed and dried resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Table 1: Interpretation of Kaiser Test Results
| Color of Beads & Solution | Interpretation | Recommended Action |
| Yellow/Colorless | Complete Reaction. No primary amines detected. | Proceed to the next step (deprotection or coupling). |
| Deep Blue/Purple | Incomplete Reaction. Significant amount of free primary amines present. | Perform a "double coupling" or extend deprotection time.[4] |
| Yellow beads, blue solution | Nearly Complete Reaction. Trace amounts of free amines. | Consider extending the reaction time or proceeding with caution. Capping may be an option.[4] |
| Red/Brown (N-terminal Proline) | Incomplete Reaction. Proline is a secondary amine and gives a different color. | The test is less reliable for Proline.[5] Use a secondary amine-specific test like the Chloranil or Isatin test.[5] |
Solutions for Incomplete Reactions:
-
Incomplete Fmoc-Deprotection:
-
Incomplete Coupling:
-
Double Coupling: After a positive Kaiser test, wash the resin and repeat the coupling step with a fresh preparation of activated amino acid.[4] This is often sufficient to drive the reaction to completion.
-
Change Coupling Reagents: Sterically hindered amino acids (e.g., Val, Ile, or non-natural residues) may require more potent coupling reagents than standard carbodiimides.[9] Uronium/aminium salt-based reagents are generally more effective.[9]
-
Capping: If coupling remains incomplete after a second attempt, it is critical to permanently block the unreacted amines to prevent the formation of deletion sequences.[2] This is done by treating the resin with acetic anhydride.
-
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | DCC, DIC, EDC | Inexpensive and effective for routine couplings. | Can cause racemization; requires an additive like HOBt or Oxyma Pure.[10] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. | More expensive; byproducts can be difficult to remove.[10] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very fast and efficient, excellent for difficult/hindered couplings.[11][12] | HATU and HCTU are highly effective.[12] COMU is also very potent and avoids potentially explosive benzotriazole byproducts.[10] |
Q6: What are the signs of peptide aggregation, and how can I fix it?
On-resin aggregation is a major cause of synthesis failure, especially for hydrophobic peptides or sequences longer than 20 amino acids.[13] The growing peptide chains fold into stable secondary structures (like β-sheets), which physically block reactive sites and prevent reagents from reaching the N-terminus.
Signs of Aggregation:
-
Visual Cues: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[1]
-
Slow Reactions: Both coupling and deprotection steps become sluggish, as confirmed by monitoring tests.[1]
-
False-Negative Kaiser Test: The test may give a misleading yellow result because the aggregated chains physically block the ninhydrin reagent from reaching the unreacted amines.[1][14]
Solutions to Disrupt Existing Aggregation:
-
Change Solvents: Switch from DMF to a more effective solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to improve solvation.[13]
-
Chaotropic Salt Washes: Before coupling, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) to break up hydrogen bonds. It is critical to wash thoroughly with DMF afterward to remove the salt.
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C), often with microwave assistance, is highly effective at disrupting secondary structures and improving reaction kinetics.[14]
Q7: How can I prevent aggregation in future syntheses ("difficult sequences")?
A proactive approach is always better than trying to rescue a failed synthesis. If you know your sequence is prone to aggregation (e.g., long stretches of hydrophobic or β-branched residues like Val, Ile, Leu), consider these strategies from the start.[14]
-
Resin Selection: Use a resin with a lower loading capacity (0.1-0.3 mmol/g) to increase the distance between peptide chains.[14] Polyethylene glycol (PEG)-based resins can also improve solvation and reduce aggregation.[1]
-
Backbone Modifications: Incorporate "structure-breaking" elements into your sequence.
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are introduced as dipeptides. They force a "kink" in the peptide backbone that disrupts the formation of β-sheets.[1][15] The native Ser/Thr residue is regenerated during the final TFA cleavage.[15]
-
Hmb/Dmb Protecting Groups: Using amino acids with a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding between chains.[16]
-
By systematically diagnosing the problem and implementing these targeted solutions, you can significantly improve the yield and purity of your solid-phase peptide synthesis.
References
- - Benchchem. (URL: )
- Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
- Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem. (URL: )
- Monitoring of Peptide Coupling and Capping. (URL: )
- Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS - Benchchem. (URL: )
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (URL: )
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry - ACS Publications. (URL: [Link])
-
INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES - Semantic Scholar. (URL: [Link])
-
Novabiochem® Coupling reagents - Merck. (URL: [Link])
-
Optimizing Peptide Coupling: Key Techniques. (URL: [Link])
- Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH - Benchchem. (URL: )
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific. (URL: [Link])
-
Overview of the SPPS cycle and subsequent deprotection, work-up and... - ResearchGate. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
Validation & Comparative
Comparing HBTU vs HCTU for coupling Fmoc-Phe(3-CF3)-OH
Title: Technical Comparison: HBTU vs. HCTU for the Incorporation of Fmoc-Phe(3-CF
Executive Summary
In the synthesis of peptide therapeutics containing non-canonical amino acids, the coupling of Fmoc-Phe(3-CF
This guide objectively compares HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with its chlorinated analog, HCTU , demonstrating why HCTU is the superior choice for this application. Experimental evidence and mechanistic analysis confirm that HCTU offers faster activation kinetics and significantly reduced racemization due to the electron-withdrawing effect of the 6-chloro substituent.
Mechanistic Deep Dive: The "Chlorine Effect"
To understand the performance gap, we must look at the active ester intermediates generated by these reagents.
-
HBTU generates an OBt (oxybenzotriazole) active ester.
-
HCTU generates a 6-Cl-OBt active ester.
The chlorine atom at the 6-position of the benzotriazole ring is an electron-withdrawing group (EWG). This pulls electron density away from the oxygen center, stabilizing the leaving group (the benzotriazole anion) and making the active ester more electrophilic.
The result: The amine nucleophile attacks the 6-Cl-OBt ester significantly faster than the unsubstituted OBt ester.
Visualization: Activation & Coupling Pathway
The following diagram illustrates the kinetic competition between productive coupling and the racemization pathway (via oxazolone formation), highlighting where HCTU provides an advantage.
Figure 1: Kinetic competition between peptide bond formation and racemization. HCTU accelerates the "Coupling" step (
The Specific Challenge: Fmoc-Phe(3-CF )-OH
Coupling this specific residue is not a standard operation. It poses unique risks that HBTU often fails to mitigate:
-
Inductive Acidification (Racemization Risk): The trifluoromethyl group (
) on the phenyl ring is strongly electron-withdrawing. This inductive effect propagates to the -carbon, increasing the acidity of the -proton. Consequently, the risk of base-catalyzed proton abstraction (racemization) is significantly higher than for native Phenylalanine. -
Steric Bulk: The meta-substitution adds steric bulk, hindering the approach of the incoming amine.
Why HBTU fails: HBTU's slower coupling rate leaves the highly activated, racemization-prone active ester sitting in the basic solution for too long. The longer it waits to couple, the more it racemizes.
Why HCTU succeeds: By accelerating the coupling step (
Comparative Performance Data
The following data summarizes the performance of HBTU vs. HCTU in the coupling of hindered/electron-deficient amino acids (representative of Phe(3-CF
| Feature | HBTU (Standard) | HCTU (High Efficiency) | Impact on Phe(3-CF |
| Active Ester | OBt (Oxybenzotriazole) | 6-Cl-OBt | 6-Cl-OBt is ~2-4x more reactive. |
| Coupling Time | 30–60 minutes | 5–20 minutes | Shorter exposure to base reduces side reactions. |
| Racemization | Moderate to High | Low | Critical for maintaining chirality of Phe(3-CF |
| Guanidinylation | Risk at long reaction times | Negligible | HCTU couples fast enough to avoid capping the N-terminus. |
| Cost Efficiency | High (Cheapest) | Moderate | HCTU is cheaper than HATU but offers similar speed. |
Key Insight: In comparative studies of difficult sequences (e.g., ACP 65-74), HCTU has demonstrated crude purities exceeding 90%, whereas HBTU often lingers in the 70-80% range due to deletion sequences and epimers [1, 2].
Optimized Experimental Protocol
Objective: Coupling Fmoc-Phe(3-CF
Reagents:
-
Amino Acid: Fmoc-Phe(3-CF
)-OH (3.0 - 4.0 eq) -
Coupling Reagent: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.0 - 4.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (6.0 - 8.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve Fmoc-Phe(3-CF
)-OH and HCTU in the minimum amount of DMF required to achieve a concentration of 0.2–0.4 M.-
Note: Do not premix the base. Premature addition of base to uronium reagents can lead to guanidinylation of the amino acid.
-
-
Activation (In-situ): Add the DIPEA to the Amino Acid/HCTU solution. Shake/vortex for 30 seconds .
-
Expert Tip: The solution may turn yellow/orange. This is the active ester forming.[1]
-
-
Coupling: Immediately transfer the activated solution to the resin-bound amine.
-
Incubation: Agitate at room temperature for 20 minutes .
-
Comparison: With HBTU, you would typically require 45–60 minutes.
-
-
Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).
-
Result: If positive (blue beads), perform a second coupling (double couple) using fresh reagents for 15 minutes.
-
-
Washing: Drain and wash resin with DMF (
sec).
Troubleshooting & Expert Insights
-
When HCTU isn't enough: If you observe incomplete coupling even with HCTU (confirmed by HPLC/MS showing a deletion sequence), the steric hindrance may be extreme. In this case, switch to HATU or COMU . These reagents introduce an intra-molecular hydrogen bond (via the pyridine nitrogen or morpholine oxygen) that further accelerates coupling, though at a higher cost [3].
-
Racemization Check: If you suspect racemization (e.g., presence of a diastereomer peak in HPLC), lower the coupling temperature to
for the first 10 minutes, then warm to room temperature. Cold activation suppresses the oxazolone formation rate more than the coupling rate. -
Solvent Choice: For highly hydrophobic residues like Phe(3-CF
), adding 10-20% DMSO or NMP to the DMF can improve solvation and reaction rates.
References
-
Hood, C. A., et al. (2008).[2] "Fast Conventional Fmoc Solid-Phase Peptide Synthesis with HCTU." Journal of Peptide Science, 14(1), 97-101. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
Sources
Validating Peptide Sequences by Tandem Mass Spectrometry: A Comparative Guide
In the realms of proteomics, drug development, and molecular biology, the precise determination of a peptide's amino acid sequence is paramount. It forms the bedrock of protein identification, the characterization of post-translational modifications (PTMs), and the design of novel therapeutics.[1][2] Tandem mass spectrometry (MS/MS) has emerged as the cornerstone technology for peptide sequencing, offering unparalleled sensitivity and throughput.[1][3][4] This guide provides an in-depth comparison of the primary methodologies for validating peptide sequences using MS/MS, offering insights into experimental design and data interpretation to empower researchers in their scientific endeavors.
The Imperative of Sequence Validation
A peptide's function is intrinsically linked to its primary structure—the linear arrangement of amino acids. Even minor variations can dramatically alter its biological activity. Therefore, robust validation of a peptide's sequence is not merely a confirmatory step but a critical component of rigorous scientific investigation. This is especially crucial in applications such as the development of peptide-based drugs, where sequence accuracy directly impacts efficacy and safety, and in proteomics research for the unambiguous identification of proteins and their modified forms.[1]
Core Methodologies: A Comparative Overview
Two principal strategies dominate the landscape of peptide sequence validation by tandem mass spectrometry: database searching and de novo sequencing . While both leverage the fragmentation patterns of peptides, they differ fundamentally in their approach.
| Feature | Database Searching | De Novo Sequencing |
| Principle | Matches experimental MS/MS spectra against theoretical spectra generated from a protein sequence database.[5][6] | Derives the peptide sequence directly from the mass differences between fragment ions in an MS/MS spectrum.[7][8][9] |
| Requirement | A comprehensive protein sequence database for the organism of interest.[6] | No prior sequence information is required.[7][10] |
| Strengths | High-throughput and computationally efficient for known proteins. Generally provides higher confidence for peptides present in the database.[11] | Enables the identification of novel peptides, uncharacterized proteins, and sequences from organisms with unsequenced genomes.[10] Crucial for antibody sequencing and identifying unexpected variants.[10][12] |
| Limitations | Cannot identify peptides not present in the database (e.g., from novel proteins, mutations, or unexpected PTMs).[7] The completeness of the database is a critical limiting factor.[7] | Computationally intensive and can be more prone to errors, especially with lower quality spectra.[10][11] Incomplete fragment ion series can lead to ambiguous or incorrect sequence calls.[8] |
| Best Suited For | Large-scale proteome identification and quantification in well-characterized organisms. | Analysis of novel proteins, antibodies, venoms, and metaproteomics.[7] Confirmation of database search results and identification of unexpected modifications.[8] |
The Tandem Mass Spectrometry Workflow: A Step-by-Step Protocol
The successful validation of a peptide sequence is contingent on a meticulously executed experimental workflow. This process can be broadly categorized into three key stages: sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Workflow Diagram
Caption: A generalized workflow for peptide sequence validation by tandem mass spectrometry.
Detailed Protocol:
-
Protein Digestion: For protein samples, enzymatic digestion is necessary to generate peptides of a suitable size for MS analysis.[1] Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to arginine and lysine residues.
-
Peptide Purification: The resulting peptide mixture is purified and concentrated using solid-phase extraction (SPE) to remove salts and other contaminants that can interfere with ionization.
-
Liquid Chromatography (LC) Separation: The purified peptides are separated based on their hydrophobicity using reversed-phase liquid chromatography. This reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Ionization: As peptides elute from the LC column, they are ionized, most commonly by electrospray ionization (ESI), which generates multiply charged ions.
-
MS1 Scan (Precursor Ion Selection): The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptide ions.
-
Fragmentation: Selected precursor ions are isolated and subjected to fragmentation. Several techniques are available, each with its own advantages.
-
MS2 Scan (Fragment Ion Detection): The m/z ratios of the resulting fragment ions are measured in a second scan (MS2), generating a tandem mass spectrum.
-
Data Interpretation: The acquired MS/MS spectra are then interpreted using either database searching or de novo sequencing algorithms to determine the peptide sequence.
A Deeper Dive into Fragmentation Techniques
The choice of fragmentation method is a critical parameter that significantly influences the quality of the MS/MS spectrum and, consequently, the confidence in sequence validation. The three most prevalent techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Fragmentation Mechanisms Diagram
Sources
- 1. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ijcai.org [ijcai.org]
- 8. books.rsc.org [books.rsc.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Advantages and Disadvantages of De Novo Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Current algorithmic solutions for peptide-based proteomics data generation and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
